1,3-Dihydro-5-(trifluoromethoxy)-2H-benzimidazol-2-one
Description
1,3-Dihydro-5-(trifluoromethoxy)-2H-benzimidazol-2-one is a benzimidazolone derivative characterized by a bicyclic structure comprising a benzene ring fused to an imidazolone ring. The compound features a trifluoromethoxy (-OCF₃) substituent at the 5-position of the benzimidazolone core. This electron-withdrawing group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it relevant in pharmaceutical and agrochemical research . Its molecular formula is C₈H₅F₃N₂O₂, with a molecular weight of 218.14 g/mol. The compound’s synthetic routes often involve cyclization of substituted 1,2-phenylenediamine precursors with trifluoromethoxy-containing reagents under acidic conditions .
Properties
IUPAC Name |
5-(trifluoromethoxy)-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O2/c9-8(10,11)15-4-1-2-5-6(3-4)13-7(14)12-5/h1-3H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWMCTUKHLUSMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468540 | |
| Record name | 5-(Trifluoromethoxy)-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877681-12-4 | |
| Record name | 1,3-Dihydro-5-(trifluoromethoxy)-2H-benzimidazol-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877681124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Trifluoromethoxy)-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-DIHYDRO-5-(TRIFLUOROMETHOXY)-2H-BENZIMIDAZOL-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/693GN7F74I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
1,3-Dihydro-5-(trifluoromethoxy)-2H-benzimidazol-2-one, also known by its CAS number 877681-12-4, is a compound belonging to the benzimidazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 218.13 g/mol
- Structure : The trifluoromethoxy group contributes to its unique properties, enhancing lipophilicity and potentially influencing biological interactions.
1. Anti-inflammatory Activity
Research has indicated that derivatives of benzimidazole, including this compound, exhibit significant anti-inflammatory effects. A study demonstrated that these compounds could inhibit the production of inflammatory mediators in vitro and in vivo. The mechanism appears to involve the modulation of cytokine production and inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway .
2. Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of benzimidazole derivatives. For instance, a study on related compounds showed promising antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The structure-activity relationship (SAR) analyses suggested that modifications at the benzimidazole core could enhance antimicrobial potency .
3. Anticancer Potential
The anticancer activity of benzimidazole derivatives has been a focal point in recent research. In particular, compounds similar to this compound have shown efficacy against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies demonstrated that these compounds could inhibit cell proliferation in various cancer types, including breast and lung cancer .
Case Study 1: Anti-inflammatory Effects
In a controlled study involving animal models, researchers administered this compound and observed a significant reduction in paw edema induced by carrageenan. The results indicated a dose-dependent response with a notable decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Case Study 2: Antimicrobial Efficacy
A series of synthesized benzimidazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with trifluoromethoxy substitutions exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts. The minimum inhibitory concentration (MIC) values were significantly lower for these derivatives, highlighting their potential as novel antimicrobial agents .
Data Summary
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Studies have indicated that benzimidazole derivatives exhibit significant antimicrobial properties. The trifluoromethoxy group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes. Research has shown that derivatives similar to 1,3-Dihydro-5-(trifluoromethoxy)-2H-benzimidazol-2-one can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus .
-
Anticancer Properties :
- There is emerging evidence suggesting that compounds containing the benzimidazole core can induce apoptosis in cancer cells. The trifluoromethoxy group may contribute to this activity by modulating cellular signaling pathways. For instance, a study demonstrated that benzimidazole derivatives could inhibit tubulin polymerization, a crucial process for cancer cell division .
- Anti-inflammatory Effects :
Material Science Applications
- Fluorinated Polymers :
-
Photovoltaic Materials :
- Research indicates that fluorinated benzimidazole derivatives can be used in organic photovoltaic devices due to their favorable electronic properties. The unique electron-withdrawing characteristics of the trifluoromethoxy group can improve charge transport within the polymer blend used in solar cells .
Case Studies
Comparison with Similar Compounds
Flibanserin (C₂₀H₂₁F₃N₄O)
- Structure : Contains a benzimidazolone core with a piperazinyl-ethyl side chain.
- Activity : Serotonin 5-HT₁A agonist/5-HT₂A antagonist for hypoactive sexual desire disorder .
- Comparison : Flibanserin’s bulky substituents enable receptor binding, whereas the trifluoromethoxy group in the target compound may enhance blood-brain barrier penetration due to increased lipophilicity .
IN-MK643 (Indoxacarb Metabolite)
- Structure: 1,2-Dihydro-5-(trifluoromethoxy)-2H-benzimidazol-2-one (likely a nomenclature variant of 1,3-dihydro).
- Activity : Persistent metabolite of the insecticide indoxacarb, with environmental half-life >90 days due to slow mineralization of the trifluoromethoxy-phenyl moiety .
- Comparison: Highlights the environmental persistence conferred by -OCF₃, contrasting with faster-degrading groups like -NO₂ .
Physicochemical Properties
Key Insight : The trifluoromethoxy group reduces aqueous solubility but enhances membrane permeability and metabolic stability, critical for CNS-targeting drugs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
